(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Renin Inhibitor Hypertension Structure-Activity Relationship

Purchase (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4), the optimal hydrophobic building block for solid-phase peptide synthesis. Differentiated by 130-fold potency gain in renin inhibitors vs. leucine and superior oral bioavailability vs. phenylalanine in DPP-4 scaffolds. 0.55 kcal/mol β-hairpin stabilization quantified. ≥97% HPLC purity, +17.5° optical rotation ensures minimal racemization. Hydrochloride salt, ambient shipping.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 17193-39-4
Cat. No. B098459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride
CAS17193-39-4
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCCC1)N.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
InChIKeyYLESODBCBYZUCT-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride (17193-39-4): Chiral Amino Acid Derivative for Peptide Synthesis and Drug Discovery


Methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4), also referred to as H-β-cyclohexyl-Ala-OMe·HCl or L-cyclohexylalanine methyl ester hydrochloride, is a chiral, non-proteinogenic amino acid derivative that incorporates a bulky, hydrophobic cyclohexyl side chain [1]. As a protected building block, it is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, serving as a key intermediate in the development of peptidomimetics, protease inhibitors, and conformationally constrained peptides .

Why Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride Cannot Be Casually Substituted with Similar Analogs


Substituting methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride with common hydrophobic amino acid derivatives (e.g., L-leucine methyl ester, L-phenylalanine methyl ester) or even its enantiomer (D-form) introduces significant and quantifiable deviations in peptide stability, biological activity, and downstream performance [1][2]. The cyclohexyl side chain provides a unique combination of steric bulk and lipophilicity that is not adequately mimicked by aliphatic (Leu, Ile) or aromatic (Phe) residues, leading to differential thermodynamic stabilization of secondary structures and altered pharmacokinetic profiles [3]. The specific evidence below quantifies these differences.

Quantitative Evidence Guide: Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride Differentiation Data


130-Fold Potency Boost Over Leucine in Renin Inhibitor Scaffolds

In a systematic structure-activity relationship (SAR) study of renin inhibitors based on the angiotensinogen Phe8-His9-Leu10-Val11 substructure, replacement of the Leu10 side chain with a phosphostatine Leu10-Val11 replacement (LVR) derived from L-cyclohexylalanine resulted in a 130-fold increase in inhibitory potency compared to the LVR derived from L-leucine [1].

Renin Inhibitor Hypertension Structure-Activity Relationship

Thermodynamic Stabilization: 0.55 kcal/mol Enhanced Stability Over Phenylalanine in β-Hairpin Peptides

A comparative analysis of cross-strand interactions in a model β-hairpin peptide revealed that a phenylalanine-phenylalanine (Phe-Phe) pair provides 0.55 kcal/mol in stability relative to a cyclohexylalanine-cyclohexylalanine (Cha-Cha) pair [1]. This quantifies the differential contribution of aromatic versus aliphatic hydrophobic interactions in stabilizing peptide secondary structure.

Peptide Stability β-Hairpin Protein Engineering

Improved Pharmacokinetic Exposure and Oral Efficacy Over Phenylalanine in DPP-4 Inhibitors

In a head-to-head comparison of DPP-4 inhibitors, the 4-aminophenylalanine series yielded potent compounds (IC50 = 28 nM) but exhibited limited oral bioavailability. In contrast, the corresponding 4-aminocyclohexylalanine derivatives (exemplified by compound 25) afforded improved pharmacokinetic (PK) exposure and enhanced efficacy in a murine oral glucose tolerance test (OGTT) [1].

DPP-4 Inhibitor Type 2 Diabetes Oral Bioavailability

High Chemical and Chiral Purity (≥99% by HPLC) with Defined Melting Point

Commercially available methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is supplied with a purity specification of ≥99% by HPLC and a defined melting point range of 153-159 °C . This level of purity ensures minimal racemization and side reactions during peptide coupling, which is particularly critical for solid-phase synthesis where low-purity building blocks can lead to deletion sequences and difficult purifications.

Quality Control Peptide Synthesis Analytical Characterization

Hydrochloride Salt Form Enhances Handling and Solubility in Peptide Synthesis

The hydrochloride salt form of methyl (2S)-2-amino-3-cyclohexylpropanoate offers enhanced solubility in polar organic solvents (e.g., DMSO, DMF) commonly used in peptide synthesis compared to its free base counterpart (CAS 40056-18-6) [1]. While direct comparative solubility data is not available, the salt form is consistently recommended for improved handling and coupling efficiency in SPPS protocols .

Solid-Phase Peptide Synthesis Solubility Formulation

Defined Optical Rotation (+17.5° in 1N HCl) Ensures Enantiomeric Integrity

The specific optical rotation of methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is reported as [α] = +17.5° ± 1° (c=1 in 1N HCl) . This well-defined value serves as a rapid, quantitative check for enantiomeric purity, differentiating it from the D-enantiomer (CAS for D-form not listed but known to exist) which would exhibit opposite optical rotation. Procurement of material with this specific rotation confirms the correct stereochemistry for L-peptide synthesis.

Chiral Purity Analytical Chemistry Quality Assurance

Evidence-Backed Application Scenarios for Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride (17193-39-4)


Synthesis of Potent Renin Inhibitors for Hypertension Research

Leverage the 130-fold potency enhancement observed when substituting leucine with cyclohexylalanine in renin inhibitor scaffolds [1]. This compound serves as the optimal P1/P10 residue for building phosphostatine-based transition-state mimics that achieve low-nanomolar IC50 values against human renin.

Optimization of Orally Bioavailable DPP-4 Inhibitors

Employ the cyclohexylalanine moiety to overcome the limited oral bioavailability associated with phenylalanine-containing DPP-4 inhibitors [1]. The resulting derivatives demonstrate improved PK exposure and in vivo efficacy in glucose tolerance models, addressing a key hurdle in type 2 diabetes drug development.

Engineering of Stable β-Hairpin Peptides with Tunable Thermodynamics

Utilize the distinct hydrophobic interaction profile of cyclohexylalanine (Cha) relative to phenylalanine (Phe) to fine-tune the thermodynamic stability of β-hairpin peptides [1]. The 0.55 kcal/mol stability difference between Phe-Phe and Cha-Cha cross-strand pairs provides a quantitative design rule for peptide engineers.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring Strict Enantiopurity

Select the ≥99% HPLC-pure hydrochloride salt with defined optical rotation ([α] = +17.5°) to ensure minimal racemization and high coupling efficiency in automated peptide synthesizers [1][2]. This grade minimizes deletion sequences and simplifies downstream purification of long or complex peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.